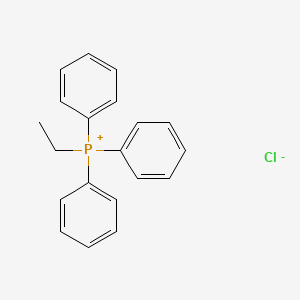

ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE

Descripción

Significance of Quaternary Phosphonium (B103445) Salts in Organic Chemistry

Quaternary phosphonium salts (QPS) are a class of organic compounds characterized by a central phosphorus atom bonded to four organic groups, carrying a positive charge. nih.gov This structure renders them invaluable in several areas of organic synthesis. Their significance stems from a combination of thermal stability, often greater than their nitrogen-based ammonium (B1175870) counterparts, and diverse reactivity. taylorandfrancis.com

One of the most prominent applications of QPS is in the Wittig reaction , a cornerstone method for the synthesis of alkenes from aldehydes and ketones. chemeurope.com Alkyltriphenylphosphonium salts, such as ethyltriphenylphosphonium chloride, serve as precursors to phosphorus ylides, the key reactive species in this transformation. chemeurope.comchemimpex.com The reaction is highly valued for its reliability and the predictable location of the newly formed double bond. vestachem.com

Furthermore, QPS are widely employed as phase-transfer catalysts (PTC) . chemimpex.com In this capacity, they facilitate reactions between reactants located in different immiscible phases, such as an organic solvent and an aqueous solution. chemimpex.com The lipophilic organic groups on the phosphonium cation allow it to transport anions from the aqueous phase into the organic phase, where the reaction can proceed efficiently. taylorandfrancis.com

The applications of quaternary phosphonium salts extend beyond these primary roles. They are used in the synthesis of various organophosphorus compounds for pharmaceutical and agricultural applications, in polymer chemistry to create materials with enhanced thermal stability and conductivity, and have been investigated as Brønsted acid catalysts. chemimpex.comacs.org Researchers have also explored their potential as antimicrobial agents and in other biological research areas. nih.govchemimpex.commdpi.com

Historical Context and Evolution of Research on this compound

The study of phosphonium salts is intrinsically linked to the development of organophosphorus chemistry. Early work, such as the Michaelis–Arbuzov reaction, established fundamental methods for creating carbon-phosphorus bonds. wikipedia.org However, the widespread investigation into specific quaternary phosphonium salts like this compound was significantly propelled by the discovery of the Wittig reaction by Georg Wittig in the 1950s. This Nobel Prize-winning work created a surge in demand for stable and reliable phosphonium salts to act as ylide precursors.

This compound emerged as a widely used reagent due to the stability and reactivity of the corresponding ylide it generates. Initial research focused on optimizing its synthesis, typically through the reaction of triphenylphosphine (B44618) with an ethyl halide, a method that remains a standard approach. chemeurope.com

Over the decades, research has evolved to explore new synthetic methodologies and applications. Modern synthetic approaches include inverse reactivity strategies using phosphine (B1218219) oxides and mechanochemical methods that reduce or eliminate the need for solvents. rsc.orgrsc.org The scope of its applications has also broadened. While its role in the Wittig reaction remains paramount, extensive research has been conducted on its function as a phase-transfer catalyst and its incorporation into advanced materials. chemimpex.comvestachem.com The ongoing exploration of phosphonium salts continues, with studies focusing on creating chiral versions for asymmetric catalysis and developing novel structures for diverse chemical applications. acs.orgrsc.org

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₀ClP |

| Molecular Weight | 326.8 g/mol nih.gov |

| Appearance | White to almost white powder or crystals chemimpex.comsigmaaldrich.com |

| Melting Point | 241 - 245 °C chemimpex.com |

| CAS Number | 896-33-3 chemimpex.com |

| Solubility | Soluble in water and common alcohols wikipedia.org |

This table is interactive. Click on the headers to sort.

Synthesis of this compound

The primary method for synthesizing this compound involves the quaternization of triphenylphosphine.

Laboratory and Industrial Synthesis

The most common synthesis route is the direct reaction of triphenylphosphine with ethyl chloride. In a typical industrial process, triphenylphosphine is dissolved in an organic solvent such as acetone, ethanol, or acetonitrile. google.com Ethyl chloride is then introduced, and the mixture is heated in a pressure reactor to temperatures between 120-160°C under a pressure of 8-12 kg/cm ². google.com The reaction is maintained for 30 to 40 hours to ensure completion. google.com After cooling and depressurization, the resulting solid product is isolated by centrifugation and dried. google.comchemicalbook.com This method can achieve high yields (over 94%) and purity (over 99%). google.com

An alternative approach that avoids the use of halogenated alkanes involves the reaction of triphenylphosphine oxides with Grignard reagents, which proceeds through a halophosphonium salt intermediate. rsc.org More recently, solvent-free mechanochemical methods have been developed where triphenylphosphine is reacted with solid organic halides via high-energy ball milling, offering a more environmentally benign synthetic route. rsc.org

Applications of this compound in Organic Synthesis

This compound is a key reagent in several important organic transformations.

Precursor to Phosphorus Ylides for the Wittig Reaction

The most significant application of this compound is as a precursor for the corresponding phosphonium ylide (ethylidenetriphenylphosphorane) used in the Wittig reaction. chemimpex.com The phosphonium salt is treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium hydride, to deprotonate the carbon atom alpha to the phosphorus center. chemeurope.com

The resulting ylide is a powerful nucleophile that reacts readily with aldehydes and ketones. This reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to yield an alkene and triphenylphosphine oxide as a byproduct. This method is a highly effective and stereoselective route for creating carbon-carbon double bonds. vestachem.com

Phase-Transfer Catalyst

This compound also functions effectively as a phase-transfer catalyst (PTC). chemimpex.com In heterogeneous reaction mixtures, such as those involving an aqueous phase and an organic phase, the salt facilitates the transport of anionic reactants from the aqueous layer into the organic layer. The bulky, lipophilic phenyl groups on the phosphonium cation allow it to be soluble in the organic phase, while its positive charge enables it to pair with and carry anions across the phase boundary. This accelerates reaction rates and improves yields for a variety of reactions, including nucleophilic substitutions and oxidations. chemimpex.com

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

ethyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20P.ClH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXBVBPTDHBAID-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044467 | |

| Record name | Ethyl(triphenyl)phosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896-33-3 | |

| Record name | Ethyltriphenylphosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=896-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl(triphenyl)phosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000896333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, ethyltriphenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl(triphenyl)phosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonium, ethyltriphenyl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL(TRIPHENYL)PHOSPHONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q6R98590R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Routes and Methodologies for Ethyltriphenylphosphonium Chloride

Laboratory-Scale Preparation of Ethyltriphenylphosphonium Chloride

The laboratory-scale synthesis of this compound is typically achieved through the quaternization of triphenylphosphine (B44618). This reaction involves the nucleophilic attack of triphenylphosphine on an ethyl halide, forming the desired phosphonium (B103445) salt.

The most common laboratory method involves the reaction of triphenylphosphine with ethyl chloride. smolecule.com The general procedure includes dissolving triphenylphosphine in a suitable organic solvent, followed by the addition of ethyl chloride. The mixture is then heated to facilitate the reaction. After the reaction is complete, the product is typically isolated by cooling the mixture to induce crystallization, followed by filtration and drying. smolecule.com

Reaction Parameters and Optimization Studies

The efficiency of the synthesis of ethyltriphenylphosphonium salts is influenced by several key parameters, including temperature, reaction time, and the molar ratio of reactants. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.

While specific optimization studies for the chloride salt are not extensively detailed in publicly available literature, valuable insights can be drawn from studies on the analogous compound, ethyltriphenylphosphonium bromide (ETPB). A study on the synthesis of ETPB investigated the effect of temperature on the reaction yield. The findings indicate that higher temperatures generally favor the reaction, with an optimal range identified to significantly enhance the product yield. For instance, in the synthesis of ETPB, a temperature range of 132–146 °C was found to be optimal. acs.org

The molar ratio of triphenylphosphine to the ethyl halide is another critical factor. A stoichiometric or slight excess of the ethyl halide is often employed to ensure complete conversion of the triphenylphosphine.

Interactive Table: Effect of Temperature on Ethyltriphenylphosphonium Bromide Yield acs.org

Solvent Effects on Synthetic Efficiency

The choice of solvent plays a pivotal role in the synthesis of phosphonium salts, as it influences the solubility of reactants and stabilizes the transition state of the SN2 reaction. A systematic screening of solvents can lead to significant improvements in reaction efficiency.

In a study on the synthesis of ethyltriphenylphosphonium bromide, a range of nonpolar, polar aprotic, and polar protic solvents were evaluated. acs.org The results demonstrated that polar protic solvents, particularly isopropanol, provided the highest yields. This is attributed to their ability to solvate the ionic transition state effectively. acs.org The hydrogen-bonding capability of protic solvents stabilizes the leaving group, thereby facilitating the nucleophilic substitution.

Interactive Table: Solvent Screening for Ethyltriphenylphosphonium Bromide Synthesis acs.org```html

| Solvent | Solvent Type | Yield (%) |

|---|---|---|

| Hexane | Nonpolar | 5.4 |

| Toluene | Nonpolar | 15.8 |

| Acetonitrile | Polar Aprotic | 45.2 |

| Methanol | Polar Protic | 58.6 |

| Ethanol | Polar Protic | 62.1 |

| n-Propanol | Polar Protic | 64.7 |

| Isopropanol | Polar Protic | 69.7 |

Industrial Production Techniques for this compound

The industrial production of this compound requires methodologies that are scalable, efficient, and cost-effective, ensuring high yield and purity of the final product.

A common industrial method involves reacting triphenylphosphine with ethyl chloride in an organic solvent under elevated temperature and pressure. google.comThe process typically involves charging a reactor with triphenylphosphine and a solvent, followed by the controlled addition of ethyl chloride. The reaction mixture is then heated for an extended period to ensure complete conversion.

google.com

Process Scale-Up and Yield Enhancement Strategies

Scaling up the synthesis of this compound from the laboratory to an industrial scale involves careful consideration of heat and mass transfer, reaction kinetics, and safety. Strategies to enhance yield in a large-scale setting focus on optimizing reaction conditions.

A patented industrial process describes heating the reaction mixture to temperatures between 120-160°C under a pressure of 8-12 kg/cm ² for 30-40 hours. google.comThe molar ratio of triphenylphosphine to ethyl chloride is typically in the range of 1:1 to 1:2. google.comBy carefully controlling these parameters, yields of over 94% can be achieved. google.comThe choice of solvent is also critical, with acetonitrile, acetone, and ethanol being cited as suitable options in industrial processes.

google.com

Interactive Table: Industrial Production Parameters for this compound

google.com```html

Industrial Synthesis Parameters and Yields Parameter Example 1 Example 2 Triphenylphosphine (mol) 1 1 Ethyl Chloride (mol) 1.0 2.0 Solvent Acetonitrile Acetonitrile Temperature (°C) 120 160 Pressure (kg/cm²) 10 8 Reaction Time (hours) 35 40 Yield (%) 94.18 94.52

Industrial Production Techniques for this compound

Purity Attainment and Quality Control in Large-Scale Synthesis

Achieving high purity is a critical aspect of industrial production. In the large-scale synthesis of this compound, purification is typically achieved through centrifugation to isolate the solid product from the reaction mixture, followed by drying. google.comTo further enhance purity, recrystallization from a suitable solvent, such as acetonitrile, can be employed. google.comThese methods can consistently produce this compound with a purity of over 99%. google.com Quality control measures are essential to ensure the consistency and quality of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are utilized to determine the purity of the this compound. chemimpex.comLiquid chromatography-mass spectrometry (LC-MS) is another powerful technique that can be used for the determination and quantification of phosphonium salts.

Sustainable and Green Synthesis Approaches for this compound

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly chemical processes, in line with the principles of green chemistry.

One of the key principles of green chemistry is the use of safer solvents. royalsocietypublishing.orgResearch into the synthesis of the analogous ethyltriphenylphosphonium bromide has shown that bio-based solvents, such as isopropanol, can be highly effective. acs.orgIsopropanol not only provides a high yield but also has a better environmental profile compared to many traditional volatile organic compounds. acs.orgThe use of such solvents reduces the environmental impact of the synthesis.

Another green chemistry principle is the use of catalysis to improve reaction efficiency and reduce waste. nih.govWhile the synthesis of this compound is a stoichiometric reaction, the broader field of phosphonium salt synthesis is exploring catalytic methods. For instance, visible-light-induced cyclization of aryl phosphines using air as an oxidant represents a green approach to synthesizing other types of phosphonium salts, which avoids the use of transition metal catalysts. chemrxiv.orgThe application of such principles to the synthesis of this compound could lead to more sustainable production methods in the future.

Utilization of Bio-Based Solvents in Phosphonium Salt Synthesis

The principles of green chemistry encourage the use of renewable resources and the reduction of hazardous substances. In this context, the replacement of conventional, often petroleum-derived, solvents with bio-based alternatives is a key area of research. core.ac.uk Bio-based solvents are derived from renewable feedstocks such as biomass and are generally considered to have a lower environmental footprint.

While specific studies on the synthesis of this compound in bio-based solvents are not extensively documented, research on the analogous compound, ethyltriphenylphosphonium bromide (ETPB), provides valuable insights. A study on the synthesis of ETPB identified isopropanol as a highly efficient bio-based solvent. acs.orgacs.org Isopropanol, which can be produced from renewable resources, was found to offer high yields and facilitate cost-effective recycling, thereby minimizing the environmental impact. acs.org The efficiency of isopropanol is attributed to its ability to effectively solvate the ionic transition states during the SN2 reaction. acs.org

The screening of various solvents for the synthesis of ETPB revealed that polar protic solvents like isopropanol can significantly influence the reaction yield. This suggests that other bio-based alcohols could also be viable candidates for the synthesis of this compound. The exploration of such solvents aligns with the goal of developing more sustainable synthetic pathways for phosphonium salts.

The following table presents a comparison of different solvent types and their potential for use in phosphonium salt synthesis, drawing parallels from research on ETPB:

| Solvent Type | Examples | Potential for Phosphonium Salt Synthesis |

| Conventional (Petroleum-based) | Acetonitrile, Toluene | Commonly used, often with high efficiency but potential environmental and health concerns. |

| Bio-based Polar Protic | Isopropanol, Ethanol | Demonstrated high efficiency for ETPB, suggesting good potential for the chloride analogue. Generally have a better environmental profile. |

| Bio-based Polar Aprotic | Cyrene, 2-Methyltetrahydrofuran | Emerging green solvents with potential for various organic reactions, but their specific efficacy for this synthesis requires further investigation. |

| Bio-based Nonpolar | p-Cymene | May be less effective for this type of reaction which proceeds through a polar transition state. |

Environmental Impact Assessments of Synthetic Pathways

The environmental impact of a chemical process can be evaluated using various green chemistry metrics. wikipedia.orgnih.gov These metrics provide a quantitative measure of the "greenness" of a synthesis, considering factors such as waste generation, atom efficiency, and energy consumption.

Key Green Chemistry Metrics:

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. A higher atom economy indicates a more efficient and less wasteful process. For the synthesis of this compound from triphenylphosphine and ethyl chloride, the atom economy is theoretically 100%, as it is an addition reaction with no byproducts.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. wikipedia.org A lower E-factor signifies a more environmentally friendly process. The E-factor for the industrial synthesis of this compound would include solvent losses, any unreacted starting materials, and waste generated during product purification.

The following table provides a conceptual framework for assessing the environmental impact of different synthetic pathways for this compound:

| Synthetic Pathway | Key Environmental Considerations | Potential for Improvement |

| Conventional Synthesis (e.g., in Acetonitrile) | - Use of petroleum-derived, volatile, and potentially toxic solvent. - High energy consumption due to high temperatures and pressures. - Generation of solvent waste. | - Solvent recycling. - Optimization of reaction conditions to reduce energy input. |

| Greener Synthesis (e.g., in a Bio-based Solvent like Isopropanol) | - Utilization of a renewable and potentially less toxic solvent. - Potential for lower energy consumption if milder reaction conditions can be achieved. - High potential for solvent recycling. | - Further research into optimizing reaction conditions in bio-based solvents. - Development of catalytic methods to reduce reaction times and temperatures. |

Mechanistic Investigations of Ethyltriphenylphosphonium Chloride in Chemical Reactions

Formation and Reactivity of Ethyltriphenylphosphonium Ylides

The journey of ethyltriphenylphosphonium chloride in the Wittig reaction begins with its conversion into a phosphorus ylide, also known as a phosphorane. This transformation is a critical acid-base reaction where a strong base removes a proton from the carbon atom adjacent to the positively charged phosphorus atom. libretexts.orglibretexts.org

The initial step involves the synthesis of the phosphonium (B103445) salt itself, which is typically achieved through a nucleophilic substitution (SN2) reaction between triphenylphosphine (B44618) and an ethyl halide, such as ethyl chloride or ethyl bromide. libretexts.orgguidechem.com Triphenylphosphine acts as a good nucleophile, attacking the electrophilic carbon of the ethyl halide to form the ethyltriphenylphosphonium salt. libretexts.org

Once the this compound salt is obtained, the ylide is generated by deprotonation. The protons on the α-carbon (the carbon bonded to phosphorus) are acidic due to the electron-withdrawing nature of the adjacent positively charged phosphorus atom. youtube.com However, this acidity is relatively weak, necessitating the use of a strong base. libretexts.org Common bases employed for this purpose include n-butyllithium (BuLi), sodium amide (NaNH2), and sodium hydride (NaH). libretexts.orgyoutube.com The choice of base can be influenced by the substituents on the carbon atom. For simple alkyl groups like the ethyl group, a very strong base like n-butyllithium is often required. youtube.com

The reaction can be represented as follows:

(C₆H₅)₃P⁺-CH₂CH₃ Cl⁻ + Base → (C₆H₅)₃P=CHCH₃ + Base-H⁺ + Cl⁻

The resulting species, ethyltriphenylphosphorane, is an ylide—a neutral molecule containing a formal positive charge on the phosphorus atom and a formal negative charge on the adjacent carbon atom. fiveable.me This ylide is a key reactive intermediate in the Wittig reaction. fiveable.me

The stability and reactivity of the ethyltriphenylphosphonium ylide are governed by a combination of electronic and steric factors. The ylide exists as a resonance hybrid of two main contributing structures: the ylide form with adjacent positive and negative charges, and the ylene form with a phosphorus-carbon double bond. libretexts.orgyoutube.com

The stability of the ylide is significantly influenced by the substituents on the negatively charged carbon. In the case of ethyltriphenylphosphonium ylide, the ethyl group is an alkyl group, which is considered non-stabilizing. This is in contrast to ylides bearing electron-withdrawing groups (e.g., carbonyl, ester) on the α-carbon, which can delocalize the negative charge and thus stabilize the ylide. organic-chemistry.org Non-stabilized ylides, like the one derived from this compound, are generally more reactive and are considered strong bases. libretexts.orgorganic-chemistry.org

The three phenyl groups attached to the phosphorus atom also play a crucial role. Their steric bulk can influence the approach of the base for deprotonation and the subsequent reaction of the ylide with a carbonyl compound. Electronically, the phenyl groups contribute to the delocalization of the positive charge on the phosphorus atom, which in turn affects the acidity of the α-protons.

The reactivity of the ylide is directly linked to its stability. Non-stabilized ylides are highly reactive and will readily react with aldehydes and ketones. organic-chemistry.org This high reactivity is a key factor in determining the stereochemical outcome of the Wittig reaction.

Phase-Transfer Catalysis Mechanism of this compound

This compound (ETPC) serves as a classic example of a quaternary phosphonium salt utilized in phase-transfer catalysis (PTC). This catalytic technique is instrumental in facilitating reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. The fundamental principle of PTC involves the catalyst acting as a shuttle, transporting a reactant from one phase to another where the reaction can then proceed. sapub.orgumcs.pl In the context of ETPC, the positively charged phosphorus atom, shielded by its bulky phenyl and ethyl groups, forms a lipophilic cation that can pair with an anion and transport it from the aqueous phase into the organic phase.

The general mechanism for a nucleophilic substitution reaction, where an anion Y⁻ from an aqueous solution reacts with an organic substrate R-X in an organic solvent, can be outlined as follows:

Anion Exchange: The ethyltriphenylphosphonium cation (EtPh₃P⁺) in the organic phase exchanges its chloride anion (Cl⁻) for the reacting anion (Y⁻) at the interface of the two liquid phases.

Ion Pair Formation: This exchange results in the formation of a new ion pair, [EtPh₃P⁺Y⁻], which is soluble in the organic phase due to the lipophilic nature of the cation.

Reaction in Organic Phase: The [EtPh₃P⁺Y⁻] ion pair migrates into the bulk of the organic phase, where the anion Y⁻ is now in a reactive state, being less solvated by water molecules. It then reacts with the organic substrate R-X to form the product R-Y.

Catalyst Regeneration: The reaction also generates a new salt, [EtPh₃P⁺X⁻]. This salt then migrates back to the interface to exchange the X⁻ anion for another Y⁻ anion from the aqueous phase, thus completing the catalytic cycle.

This process allows for reactions to occur under milder conditions and often with higher yields compared to traditional single-phase reactions which might require expensive or hazardous solvents to dissolve all reactants. sapub.org

Interfacial Transfer Processes and Kinetic Aspects

Research into phase-transfer catalysis has revealed that the reaction can occur either in the bulk organic phase or at the interface itself. researchgate.net The specific location of the reaction depends on several factors, including the lipophilicity of the catalyst and the reactivity of the substrate. For highly lipophilic catalysts like ETPC, the "extraction mechanism," where the anion is extracted into the organic phase, is generally considered dominant. researchgate.net

Kinetic studies of similar phosphonium salt-catalyzed reactions, such as the hydrolysis of p-nitrophenyl acetate (B1210297), have shown a significant increase in pseudo-first-order rate constants in the presence of the catalyst. The reaction rates are influenced by the concentration of the catalyst and the hydrophobicity of its alkyl chains. While specific kinetic data for ETPC is not abundant in readily available literature, studies on analogous alkyltriphenylphosphonium bromides demonstrate a clear correlation between catalyst structure and reaction rate. For instance, the rate of nucleophilic hydrolysis increases with the chain length of the alkyl group on the phosphonium cation, indicating that increased lipophilicity enhances the catalyst's ability to pull the reacting anion into the organic phase.

Table 1: Illustrative Kinetic Data for Nucleophilic Hydrolysis with Alkyltriphenylphosphonium Bromide Micelles

| Catalyst (Alkyltriphenylphosphonium Bromide) | Rate Constant (k_obs, s⁻¹) |

| Dodecyltriphenylphosphonium Bromide | Data not specified |

| Tetradecyltriphenylphosphonium Bromide | Data not specified |

| Cetyltriphenylphosphonium Bromide | Data not specified |

Note: This table is illustrative. Specific rate constants for this compound were not found in the searched literature. The trend of increasing rate with longer alkyl chains is a general observation in such systems.

Role of Counterions and Solvent Polarity in Catalytic Activity

The catalytic efficiency of this compound is significantly influenced by the nature of its counterion and the polarity of the solvent system.

Role of Counterions:

The chloride anion in ETPC is not merely a spectator ion. Its properties, relative to the reacting anion and the leaving group in the substrate, play a crucial role in the catalytic cycle. The ease of anion exchange at the interface is governed by the relative hydration energies and lipophilicities of the competing anions.

In nucleophilic substitution reactions, the rate is also dependent on the nature of the leaving group. The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. researchgate.net Consequently, for a given nucleophile, the reaction rate is expected to be faster with an alkyl iodide as the substrate compared to an alkyl chloride.

A study on synergistic phase-transfer catalysis highlighted the impact of the halide counterion on the co-catalyst. While a range of ammonium (B1175870) and sulfonium (B1226848) halide co-catalysts were effective, tetraarylphosphonium salts demonstrated a higher level of enantiocontrol. researchgate.net A marked increase in yield was observed when tetraphenylphosphonium (B101447) iodide (Ph₄P⁺I⁻) was used instead of the bromide analogue (Ph₄P⁺Br⁻), indicating that the counterion directly influences the reaction outcome. researchgate.net

Table 2: Effect of Halide Counterion on Yield in a Synergistic PTC Reaction

| Co-catalyst | Yield (%) |

| Ph₄P⁺Br⁻ | Not specified |

| Ph₄P⁺I⁻ | 61 |

Note: This data is for a related tetraarylphosphonium salt and illustrates the principle of counterion influence.

Role of Solvent Polarity:

The polarity of the organic solvent used in a phase-transfer catalyzed reaction has a profound effect on the reaction rate and selectivity. The choice of solvent can influence the solubility of the catalyst and the substrate, the degree of solvation of the ion pair, and the stability of the transition state.

Generally, polar aprotic solvents can solvate the cation of the ion pair, leaving the anion "naked" and more reactive. However, in PTC, the organic phase is often non-polar. A profound solvent effect was observed in an enantioconvergent nucleophilic substitution, where an inverse correlation was found between the dielectric constant of the solvent and the enantiomeric ratio of the product. researchgate.net Solvents with lower polarity, such as p-xylene, were found to be optimal for the transformation. researchgate.net This suggests that in certain PTC systems, a less polar environment can enhance the interaction between the catalyst and the substrate, leading to better selectivity.

Conversely, for reactions involving polar reactants, polar solvents can enhance reaction rates by stabilizing charged intermediates and transition states. researchgate.net The interplay between solvent polarity and reaction kinetics is complex and often requires empirical optimization for a specific reaction. researchgate.net For instance, in the alkaline hydrolysis of bis(p-nitrophenyl) phosphate (B84403), the reaction rate decreased in the 0-70 vol% region of organic cosolvent (DMSO, dioxane, or acetonitrile) and then increased sharply, demonstrating a complex relationship between solvent composition and reactivity.

Applications of Ethyltriphenylphosphonium Chloride in Advanced Organic Synthesis

Versatility in Alkene Synthesis via Wittig and Horner-Wadsworth-Emmons Olefinations

The most prominent application of ethyltriphenylphosphonium chloride is as a starting material in the Wittig reaction, a Nobel Prize-winning method for synthesizing alkenes from aldehydes and ketones. wikipedia.org This reaction is celebrated for its reliability and the high degree of control it offers in placing the carbon-carbon double bond.

The process begins with the deprotonation of this compound by a strong base, such as sodium hydroxide (B78521) or butyl lithium, to generate the corresponding phosphorus ylide, ethylidenetriphenylphosphorane. udel.edumnstate.edu This ylide is a "non-stabilized" ylide, a characteristic that dictates the stereochemical outcome of the reaction. The mechanism proceeds through the nucleophilic attack of the ylide on a carbonyl carbon, leading to a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.orgmasterorganicchemistry.com This intermediate rapidly decomposes to form the desired alkene and triphenylphosphine (B44618) oxide, the latter being a thermodynamically very stable compound that drives the reaction to completion. organic-chemistry.org

A key feature of using non-stabilized ylides derived from simple alkylphosphonium salts like this compound is the preferential formation of (Z)-alkenes (cis isomers) when reacted with aldehydes. wikipedia.orgorganic-chemistry.org

Table 1: Stereoselectivity in the Wittig Reaction

| Ylide Type | Ylide Precursor Example | Typical Product Stereochemistry |

|---|---|---|

| Non-stabilized | This compound | Predominantly (Z)-alkene (cis) |

| Stabilized | (Carbomethoxymethyl)triphenylphosphonium chloride | Predominantly (E)-alkene (trans) |

It is important to distinguish the Wittig reaction from the related Horner-Wadsworth-Emmons (HWE) reaction. While both are olefination reactions, the HWE reaction utilizes phosphonate-stabilized carbanions, which are more nucleophilic and less basic than the phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.orgthieme-connect.com The HWE reaction typically yields (E)-alkenes with high selectivity and features a water-soluble phosphate (B84403) byproduct that simplifies purification. wikipedia.orgnrochemistry.com this compound is not a direct precursor for the HWE reaction, which starts from phosphonates, but the two reactions represent complementary strategies for alkene synthesis.

Role in the Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The strategic formation of carbon-carbon double bonds via the Wittig reaction makes this compound an invaluable tool in the total synthesis of complex natural products and the manufacturing of pharmaceutical intermediates. researchgate.netresearchgate.net The ability to couple two smaller molecules together with regiochemical precision is a frequent requirement in building intricate molecular architectures. mnstate.edu

This reagent has been employed in the synthesis of a variety of biologically active compounds, including vitamins, insect pheromones, and other natural products. google.com For example, the synthesis of Leukotriene A methyl ester, a key inflammatory mediator, utilizes a Wittig reaction to establish a crucial double bond, demonstrating the reaction's utility in creating sensitive, poly-unsaturated systems. wikipedia.org Its applications extend to the industrial production of intermediates for pharmaceuticals and agrochemicals, where the reliability and scalability of the Wittig reaction are significant advantages. chemimpex.comtradeindia.com

Table 2: Application of Wittig Olefination in Complex Molecule Synthesis

| Molecule Class | Synthetic Role of Wittig Reaction | Example Intermediate |

|---|---|---|

| Vitamins | Formation of key C=C bonds in the carbon skeleton | Vitamin A precursors |

| Insect Pheromones | Introduction of specific alkene geometries to ensure biological activity | Polyene chains |

| Pharmaceuticals | Coupling of complex fragments to build the drug scaffold | Leukotriene A methyl ester |

| Agrochemicals | Synthesis of active ingredients for pesticides and herbicides | Various alkene-containing structures |

Utilization in Novel Carbon-Carbon Bond-Forming Reactions

Beyond its direct role in the Wittig reaction, this compound contributes to other carbon-carbon bond-forming methodologies. The Wittig reaction itself is a fundamental C-C bond-forming process, uniting the carbon atoms of the ylide and the carbonyl compound. alevelchemistry.co.uk

Furthermore, this compound can function as a phase-transfer catalyst (PTC). chemimpex.comtradeindia.com In this capacity, it facilitates reactions between reactants that are soluble in two different immiscible phases, such as an aqueous phase and an organic phase. The phosphonium salt transports an anion from the aqueous phase into the organic phase, where it can react with an organic substrate. This is particularly useful in promoting nucleophilic substitution and condensation reactions that form new C-C bonds under mild conditions.

The versatility of the Wittig reagent derived from this compound is also showcased in tandem reactions. For instance, a Michael addition followed by a Wittig reaction can be used to construct complex cyclic systems, such as functionalized cyclohexenones, in a highly stereoselective manner. organic-chemistry.org These advanced strategies combine multiple bond-forming events in a single operational sequence, enhancing synthetic efficiency.

Development of Specialized Organophosphorus Compounds

This compound serves as a versatile precursor for the synthesis of other valuable organophosphorus compounds. chemimpex.com While its primary transformation is into a phosphorus ylide, it is also a foundational reagent for creating more elaborate phosphonium salts and phosphine (B1218219) derivatives.

These derivatives find applications in diverse areas:

Catalysis: Modified phosphonium salts and the phosphines derived from them can act as ligands for transition metal catalysts, influencing the activity and selectivity of catalytic cycles. chemimpex.com

Material Science: Organophosphorus compounds are used in polymer chemistry to create materials with enhanced thermal stability or flame-retardant properties. chemimpex.comtradeindia.com

Specialized Reagents: Functionalized phosphonium salts can be synthesized from this compound to introduce specific structural motifs in subsequent Wittig reactions, expanding the scope of accessible alkenes.

The synthesis of this compound itself is a mature process, typically involving the reaction of triphenylphosphine with an ethyl halide like ethyl chloride. google.comguidechem.com This accessibility makes it a cost-effective and reliable starting point for a wide range of other organophosphorus compounds.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (Carbomethoxymethyl)triphenylphosphonium chloride |

| 9-anthraldehyde |

| Benzyltriphenylphosphonium chloride |

| Butyl lithium |

| Dichloromethane |

| Ethyl chloride |

| Ethylidenetriphenylphosphorane |

| This compound |

| Leukotriene A methyl ester |

| N,N'-Dimethylformamide |

| Oxalyl chloride |

| Sodium hydroxide |

| Triphenylphosphine |

Catalytic Applications of Ethyltriphenylphosphonium Chloride

General Phase-Transfer Catalysis in Heterogeneous Systems

As a phase-transfer catalyst (PTC), ethyltriphenylphosphonium chloride facilitates reactions between reactants located in different phases, typically an aqueous phase and an organic phase. chemimpex.com This is particularly valuable in heterogeneous reaction systems where the immiscibility of reactants can severely limit reaction rates. The ETPPC cation forms a lipophilic ion pair with the reacting anion from the aqueous phase, transporting it into the organic phase where the reaction can proceed.

The use of this compound as a phase-transfer catalyst can lead to a significant enhancement in reaction rates and yields. By transferring the reacting anion to the organic phase, ETPPC increases the effective concentration of the reactant in the phase where the reaction occurs. This circumvents the mass transfer limitations that often plague heterogeneous reactions.

The efficiency of the catalytic process is influenced by several factors, including the reaction temperature, pressure, and the molar ratio of the reactants. For instance, in the synthesis of ETPPC itself, which involves the reaction of triphenylphosphine (B44618) with ethyl chloride, controlling these parameters has been shown to achieve yields of over 94% and purity exceeding 99%. google.com The choice of solvent, such as acetonitrile, acetone, or ethanol, also plays a crucial role in optimizing the reaction outcome. google.com These principles of process optimization are directly applicable to the reactions catalyzed by ETPPC, where careful control of conditions can maximize its catalytic efficacy.

Table 1: Factors Influencing Yield in the Synthesis of this compound

| Parameter | Optimized Condition | Result | Reference |

| Reaction Temperature | 120-160 °C | High Yield | google.com |

| Reaction Pressure | 8-12 kg/cm ² | High Yield | google.com |

| Solvent | Acetonitrile | High Yield & Purity | google.com |

This table illustrates the optimized conditions for the synthesis of ETPPC, highlighting the importance of reaction parameters in achieving high yields, a principle that extends to its catalytic applications.

Multicomponent reactions (MCRs) and cascade reactions (also known as domino or tandem reactions) are highly efficient synthetic strategies that involve the formation of multiple chemical bonds in a single operation without the isolation of intermediates. wikipedia.orgslideshare.net These reactions are characterized by high atom economy and a reduction in waste, time, and labor. wikipedia.org While phase-transfer catalysis is a powerful tool that can be employed in such complex transformations, the specific application of this compound as a catalyst in documented multi-component or cascade reactions is not extensively reported in the reviewed literature. However, the fundamental principles of its phase-transfer capabilities suggest its potential utility in facilitating such reactions where reactants are present in immiscible phases.

Role in Polymerization Catalysis and Resin Curing

This compound and its derivatives play a crucial role as catalysts and accelerators in the polymer industry, particularly in the production of epoxy resins and the curing of thermosetting polymers.

In the manufacturing of epoxy resins, an "advancement" or "upgrading" process is often employed to increase the molecular weight of a low molecular weight liquid epoxy resin by reacting it with a polyhydric phenol, such as bisphenol A. This process requires a catalyst to proceed at a practical rate. Ethyltriphenylphosphonium salts, such as the acetate (B1210297) and iodide derivatives, have been utilized as effective catalysts for this advancement reaction. The choice of the phosphonium (B103445) salt and its concentration can influence the reaction rate and the properties of the final advanced epoxy resin.

Thermosetting polymers, such as unsaturated polyester (B1180765) resins, require a curing process to transform them from a liquid or malleable state into a rigid, cross-linked solid. This curing is typically initiated by a peroxide catalyst, and accelerators are often added to speed up the process at lower temperatures. googleapis.com Phosphonium salts, including tetrakismethylol phosphonium chloride, are known to be effective accelerators in these systems. googleapis.com this compound and its bromide analogue are used as catalysts in the synthesis of saturated polyester resins to ensure acceptable curing times during the baking process. google.com The presence of such an accelerator is critical for the efficient production of coatings, laminates, and molded articles derived from these resins. googleapis.comgoogle.com

Table 2: Role of Accelerators in Unsaturated Polyester Resin Curing

| Accelerator Type | Function | Application Temperature | Reference |

| Cobalt Salts | Primary Accelerator | 0°C to 30°C | googleapis.com |

| Amines | Co-accelerator | Low Temperatures | googleapis.com |

| Quaternary Phosphonium Salts | Accelerator | Low to moderate temperatures | googleapis.com |

This table provides an overview of different types of accelerators used in the curing of unsaturated polyester resins, contextualizing the role of phosphonium salts like ETPPC.

Design and Optimization of this compound-Based Catalysts

The catalytic performance of this compound can be fine-tuned through various strategies, including structural modification and the optimization of reaction conditions. The design of more efficient catalysts based on the ETPPC scaffold is an area of ongoing interest.

Modifications to the structure of the phosphonium salt can have a significant impact on its catalytic activity. Altering the alkyl or aryl groups attached to the phosphorus atom can influence the steric and electronic properties of the catalyst, thereby affecting its reactivity and selectivity in a given transformation.

Furthermore, the optimization of reaction parameters is a critical aspect of catalyst design. As demonstrated in the synthesis of ETPPC, factors such as the choice of solvent, temperature, and pressure can be manipulated to enhance the yield and purity of the product. google.com In catalytic applications, similar optimization of the reaction environment, including the use of co-catalysts or additives, can lead to improved performance of the ETPPC-based catalytic system.

Contributions of Ethyltriphenylphosphonium Chloride to Materials Science and Engineering

Development of Advanced Polymer Materials

ETPPC has proven to be instrumental in the synthesis and modification of a variety of polymers, enabling the creation of materials with tailored functionalities. Its primary applications in this domain are in the enhancement of conductivity and thermal stability.

Ethyltriphenylphosphonium chloride plays a crucial role as a precursor in the synthesis of conjugated polymers, which are known for their electrical conductivity. One of the most notable examples is its application in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. PPV is a highly fluorescent and conductive polymer used in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic devices. tubitak.gov.trwikipedia.org

The synthesis often involves a precursor route where a sulfonium (B1226848) or phosphonium (B103445) salt is used to form a soluble precursor polymer, which is then converted to the final insoluble and conjugated PPV through a thermal elimination process. tubitak.gov.trresearchgate.net While many routes exist for PPV synthesis, the use of phosphonium salts like ETPPC is advantageous due to their stability and reactivity. The general mechanism involves the formation of a phosphonium ylide, a reactive intermediate that facilitates the polymerization process. wikipedia.org The conductivity of the resulting PPV can be significantly enhanced through doping with agents like iodine, sulfuric acid, or ferric chloride. wikipedia.org

Although specific conductivity data for PPV synthesized directly using ETPPC is not extensively documented in readily available literature, the general conductivity of doped PPV can range from moderately conductive to highly conductive, depending on the dopant and the degree of polymer chain alignment.

| Dopant | Conductivity (S/cm) | Reference |

| Iodine (I₂) | 10⁻³ | tubitak.gov.tr |

| Sulfuric Acid (H₂SO₄) | up to 100 | wikipedia.org |

| Ferric Chloride (FeCl₃) | Moderate to High | wikipedia.org |

The thermal stability of polymeric materials is a critical parameter for their application in demanding environments, such as in electronics and aerospace. This compound has been investigated as a curing accelerator and thermal stabilizer, particularly for epoxy resins. mdpi.comgoogle.com Epoxy resins are widely used as adhesives, coatings, and matrix materials for composites due to their excellent mechanical properties and chemical resistance.

The incorporation of phosphonium salts like ETPPC into epoxy resin formulations can significantly enhance their thermal stability. mdpi.com During the curing process, the phosphonium salt can act as a catalyst, promoting the cross-linking reactions and leading to a more robust and thermally stable network structure. The resulting cured epoxy resins exhibit higher decomposition temperatures and increased char yield, which is a measure of the amount of residual material left after thermal decomposition and is indicative of better flame retardancy. mdpi.commdpi.com

Table 2: Illustrative Thermal Properties of Modified Epoxy Resins Note: This table provides representative data from studies on modified epoxy resins to demonstrate the potential impact of additives like ETPPC on thermal stability.

| Resin System | Glass Transition Temperature (Tg) (°C) | Char Yield at 800 °C (N₂ atmosphere) (%) | Reference |

| Pure E51/DDS Epoxy | 181 | 16.0 | mdpi.com |

| E51/DDS/BAPH Blend | 195 | 59.6 | mdpi.com |

Role in the Creation of Specialized Phosphine (B1218219) Derivatives for Materials Applications

This compound serves as a valuable starting material for the synthesis of specialized phosphine derivatives, which are crucial ligands in catalysis and building blocks for functional materials. researchgate.net The most prominent application of ETPPC in this context is in the Wittig reaction, where it is converted into a phosphonium ylide. wikipedia.org

Phosphonium ylides are highly reactive species that can be used to introduce specific functional groups into a molecule or to initiate polymerization. nih.gov By carefully designing the structure of the ylide derived from ETPPC, it is possible to create a wide range of functionalized phosphine ligands. These ligands can then be coordinated to metal centers to form catalysts for various chemical transformations, or they can be incorporated into polymer backbones to impart specific properties such as flame retardancy or metal-ion binding capabilities. mdpi.comresearchgate.net

The synthesis of these derivatives often involves the deprotonation of ETPPC with a strong base to form the ylide, which is then reacted with a suitable electrophile. wikipedia.org This versatility allows for the creation of a diverse library of phosphine-containing molecules for advanced material applications.

Applications in Hybrid Materials and Composites

The development of hybrid materials and composites, which combine the properties of organic polymers and inorganic fillers, is a rapidly growing field in materials science. This compound has found applications in this area, primarily as a phase-transfer catalyst and as a surface modification agent for inorganic nanoparticles. rsc.orgresearchgate.net

In the synthesis of polymer-based composites, achieving a good dispersion of the inorganic filler within the polymer matrix is crucial for obtaining enhanced properties. ETPPC, acting as a phase-transfer catalyst, can facilitate the transfer of reactants across the interface between the organic polymer phase and the aqueous or solid inorganic phase, leading to a more homogeneous composite material. rsc.orgmdpi.com

Furthermore, ETPPC can be used to modify the surface of inorganic nanoparticles, such as silica (B1680970) or clay, to improve their compatibility with the polymer matrix. researchgate.netresearchgate.net This surface functionalization can lead to stronger interfacial adhesion between the filler and the polymer, resulting in composites with improved mechanical strength, thermal stability, and flame retardancy. mdpi.comresearchgate.net The use of ETPPC in the preparation of hybrid materials can lead to multifunctional materials with tailored properties for a wide range of applications, from structural components to advanced electronic devices. researchgate.net

Analytical and Spectroscopic Characterization in Research Involving Ethyltriphenylphosphonium Chloride

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable tools for probing the molecular structure of ethyltriphenylphosphonium chloride and observing its behavior in reaction environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound. In particular, ¹H, ¹³C, and ³¹P NMR are routinely used to elucidate its molecular structure and to monitor the progress of reactions in which it participates, such as the Wittig reaction.

³¹P NMR Spectroscopy: As the most direct method for analyzing phosphonium (B103445) salts, ³¹P NMR is highly informative. This compound typically exhibits a single peak in the ³¹P NMR spectrum, confirming the presence of the tetracoordinate phosphorus center. The chemical shift (δ) for the phosphorus atom is a key identifier. For instance, a characteristic peak is observed at approximately δ 24 ppm. The precise chemical shift can be influenced by the solvent and the presence of other species, which is a critical consideration in mechanistic studies. The coupling between phosphorus and adjacent carbon or proton nuclei (J-coupling) can provide further structural insights.

¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the organic framework of the molecule. The ¹H NMR spectrum shows distinct signals for the ethyl and phenyl protons, with their integration values corresponding to the number of protons in each group. The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In mechanistic studies, the disappearance of the this compound signals and the appearance of new signals corresponding to the ylide intermediate and the final alkene and triphenylphosphine (B44618) oxide products can be tracked over time to determine reaction kinetics and pathways.

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

|---|---|---|---|---|

| ³¹P | ~24 | Singlet | - | P⁺ |

| ¹H | 7.6 - 8.0 | Multiplet | - | Phenyl protons |

| 2.8 - 3.2 | Multiplet | ~14 Hz (¹JP-H) | -CH₂- (ethyl) | |

| 1.1 - 1.4 | Multiplet | ~20 Hz (²JP-H) | -CH₃ (ethyl) | |

| ¹³C | 128 - 135 | Multiplet | - | Phenyl carbons |

| 118 - 120 | Doublet | ~85-90 Hz (¹JP-C) | Phenyl C1 (ipso) | |

| 18 - 20 | Doublet | ~50-55 Hz (¹JP-C) | -CH₂- (ethyl) | |

| 6 - 8 | Doublet | ~5-7 Hz (²JP-C) | -CH₃ (ethyl) |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. For this compound, these methods can confirm the presence of the phenyl and ethyl groups and the phosphonium core. In IR spectroscopy of related phosphonium salts, characteristic P⁺-C vibration peaks have been observed around 1436 cm⁻¹ and 1107 cm⁻¹. researchgate.net These techniques are particularly useful for monitoring reactions, for example, by observing the disappearance of the carbonyl stretch of a reactant aldehyde or ketone in a Wittig reaction. While both techniques probe molecular vibrations, they are based on different physical principles (IR absorption vs. Raman scattering) and thus provide complementary information. rsc.orgtudublin.ie

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3050 - 3080 | Medium | Aromatic C-H stretch |

| 2900 - 3000 | Medium | Aliphatic C-H stretch |

| ~1585 | Medium-Strong | Phenyl C=C stretch |

| ~1485 | Medium | Phenyl C=C stretch |

| ~1436 | Strong | Phenyl-P stretch / P⁺-C vibration researchgate.net |

| ~1110 | Strong | Phenyl-P stretch / P⁺-C vibration researchgate.net |

| 720 - 750 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

| 690 - 710 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Note: These are approximate ranges and specific peak positions can vary.

Chromatographic Methods for Purity Assessment and Reaction Product Separation

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from starting materials, byproducts, and desired products in a reaction mixture.

Purity Assessment: Thin-Layer Chromatography (TLC) is often used as a rapid and simple method to check the purity of this compound and to monitor the progress of a reaction. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is a more powerful technique. chemimpex.comtcichemicals.com HPLC methods can be developed to separate the phosphonium salt from any impurities with high resolution and sensitivity. tricliniclabs.com

Reaction Product Separation: In synthetic applications like the Wittig reaction, the desired alkene product must be separated from the triphenylphosphine oxide byproduct. While the product is nonpolar, the phosphine (B1218219) oxide is polar, which typically allows for separation using column chromatography on silica (B1680970) gel or alumina. rsc.org However, for reactions where separation is challenging, more advanced techniques may be employed. High-Performance Countercurrent Chromatography (HPCCC) has been shown to be an effective method for separating triphenylphosphine oxide from reaction mixtures, offering a potential advantage over traditional HPLC for certain applications. nih.gov Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for the determination and quantification of phosphonium salts like this compound in complex matrices, such as polyester (B1180765) resins. ub.edu

Table 3: Chromatographic Techniques in Research Involving this compound

| Technique | Application | Stationary Phase | Mobile Phase Example | Detection |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Purity check, reaction monitoring | Silica gel, Alumina | Dichloromethane/Methanol | UV light, Iodine stain |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification chemimpex.comtcichemicals.com | C18 (Reversed-Phase) | Acetonitrile/Water with buffer | UV, Mass Spectrometry (MS) |

| Column Chromatography | Purification of reaction products rsc.org | Silica gel, Alumina | Hexane/Ethyl Acetate (B1210297) gradient | - |

| High-Performance Countercurrent Chromatography (HPCCC) | Separation of byproducts (e.g., TPPO) nih.gov | Liquid-liquid system (e.g., Hexane/EtOAc/MeOH/H₂O) nih.gov | - | UV |

| Gas Chromatography (GC) | Analysis of volatile impurities or products nih.gov | Various capillary columns (e.g., VF-624ms) nih.gov | Inert carrier gas (e.g., He, N₂) | Mass Spectrometry (MS), Flame Ionization (FID) nih.gov |

Theoretical and Computational Investigations of Ethyltriphenylphosphonium Chloride

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule, which in turn govern its reactivity. For ethyltriphenylphosphonium chloride, methods like Density Functional Theory (DFT) are employed to model its geometry and electronic landscape. These studies provide insights into the distribution of electrons, orbital energies, and descriptors of reactivity.

The geometry of the ethyltriphenylphosphonium cation is optimized to find its most stable three-dimensional conformation. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. The positive charge is not localized solely on the phosphorus atom but is distributed across the entire cation, influenced by the electron-withdrawing nature of the phenyl groups and the electron-donating character of the ethyl group.

A critical aspect of these studies is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. For this compound, the HOMO is typically localized on the phenyl rings and the P-C bonds, while the LUMO is distributed over the phosphonium (B103445) center and the aromatic systems.

Reactivity descriptors, derived from the electronic structure, can predict the most likely sites for nucleophilic or electrophilic attack. For instance, the calculation of partial atomic charges can indicate which atoms are more electron-deficient or electron-rich. This information is invaluable for understanding how the phosphonium salt will interact with other reagents, such as the base used to form the ylide in the Wittig reaction.

Below is an illustrative table of the types of data obtained from quantum chemical studies on the ethyltriphenylphosphonium cation.

| Calculated Property | Description | Illustrative Value/Observation |

| Optimized Geometry | The most stable 3D arrangement of atoms. | Tetrahedral geometry around the phosphorus atom. |

| P-C (Phenyl) Bond Length | The distance between the phosphorus and a phenyl carbon atom. | ~1.80 Å |

| P-C (Ethyl) Bond Length | The distance between the phosphorus and the ethyl carbon atom. | ~1.85 Å |

| Partial Atomic Charge on P | The calculated electrostatic charge on the phosphorus atom. | Positive, but less than the formal +1 charge due to delocalization. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A negative value, e.g., -7.5 eV. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A less negative value, e.g., -1.5 eV. |

| HOMO-LUMO Gap | The energy difference between LUMO and HOMO. | ~6.0 eV, indicating relative stability. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing a detailed picture of intermolecular interactions in condensed phases, such as in solution or in the solid state. For an ionic compound like this compound, MD simulations can reveal how the ethyltriphenylphosphonium cations and chloride anions interact with each other and with solvent molecules. nsf.gov

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system as a function of the atomic coordinates. ucl.ac.uk Force fields for phosphonium salts, such as GAFF (General Amber Force Field) or CL&P (Canongia Lopes & Padua), are developed and refined to accurately reproduce experimental properties like density and viscosity. ucl.ac.uk

A key output of MD simulations is the radial distribution function (RDF), g(r), which describes the probability of finding one atom at a certain distance from another. nsf.govresearchgate.net For this compound, the RDF between the phosphorus atom of the cation and the chloride anion would show a sharp peak at a short distance, indicating strong ion pairing. The position of this peak gives the most probable distance for the cation-anion interaction. nsf.gov Similarly, RDFs between the ions and solvent molecules can elucidate the solvation structure, showing how solvent molecules arrange themselves around the cation and anion.

By analyzing the simulation trajectory, one can also calculate intermolecular interaction energies, which are composed of electrostatic and van der Waals components. This allows for a quantitative assessment of the strength of the interactions between different species in the system. Such studies are crucial for understanding properties like solubility and the behavior of this compound as a phase-transfer catalyst.

The following table illustrates the kind of data that can be extracted from MD simulations of this compound in a solvent like dichloromethane.

| Calculated Property | Description | Illustrative Value/Observation |

| Cation-Anion RDF Peak (P-Cl) | Most probable distance between the phosphorus atom and the chloride anion. | ~4.5 Å |

| Cation-Solvent RDF Peak (P-CH₂Cl₂) | Most probable distance between the phosphorus atom and the solvent molecules. | ~6.0 Å |

| Cation-Anion Interaction Energy | The average energy of interaction between the ethyltriphenylphosphonium cation and the chloride anion. | A significant negative value indicating strong electrostatic attraction. |

| Solvent-Solvent Interaction Energy | The average energy of interaction between solvent molecules. | A smaller negative value compared to the ion-ion interaction. |

| Self-Diffusion Coefficient | A measure of the translational mobility of the ions in the solvent. | Values in the order of 10⁻⁹ m²/s, depending on temperature and concentration. |

Computational Modeling of Reaction Pathways and Transition States

This compound is most famously used in the Wittig reaction, a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones. udel.edu Computational modeling, again often using DFT, is instrumental in mapping out the detailed mechanism of this reaction, identifying intermediates, and characterizing the transition states that connect them. researchgate.net

The Wittig reaction begins with the deprotonation of the phosphonium salt by a strong base to form a phosphorus ylide. Computational models can simulate this acid-base reaction. The subsequent and central part of the reaction is the [2+2] cycloaddition of the ylide to a carbonyl compound to form a four-membered ring intermediate known as an oxaphosphetane. udel.eduresearchgate.net Theoretical studies have been crucial in debating the nature of this step, with evidence suggesting a concerted but asynchronous formation of the oxaphosphetane. researchgate.net

Computational chemists can locate the transition state for the formation of the oxaphosphetane and the subsequent transition state for its decomposition into the final alkene and triphenylphosphine (B44618) oxide products. By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the entire reaction can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step of the reaction.

Furthermore, these models can explain the stereoselectivity of the Wittig reaction (i.e., the preference for the Z- or E-alkene product), which is known to depend on the nature of the ylide and the reaction conditions. researchgate.net By comparing the energies of the transition states leading to the different stereoisomers, a theoretical prediction of the product ratio can be made.

An illustrative table of energetic data from a computational study of the Wittig reaction involving the ylide derived from this compound is presented below.

| Reaction Step | Calculated Parameter | Description | Illustrative Energy Value (kcal/mol) |

| Ylide Formation | Reaction Energy | The energy change for the deprotonation of the phosphonium salt. | Dependent on the base used. |

| Oxaphosphetane Formation | Activation Energy (TS1) | The energy barrier to form the oxaphosphetane intermediate. | ~10-15 kcal/mol |

| Reaction Energy | The energy change upon forming the oxaphosphetane. | Can be slightly endothermic or exothermic. | |

| Alkene Formation | Activation Energy (TS2) | The energy barrier for the decomposition of the oxaphosphetane. | ~15-20 kcal/mol |

| Overall Reaction Energy | The total energy change from reactants to final products. | Highly exothermic, driven by the formation of the strong P=O bond. |

Comparative Studies with Analogous Phosphonium Salts

Impact of Alkyl Chain Variations on Reactivity and Selectivity

The identity of the alkyl groups attached to the phosphorus atom plays a critical role in determining the properties of a phosphonium (B103445) salt. Variations in alkyl chain length and steric bulk directly influence factors such as lipophilicity, steric hindrance, and reactivity.

Research into alkyltriarylphosphonium salts, which include the ethyltriphenylphosphonium cation, has systematically explored the effects of changing the alkyl group from ethyl to pentyl and octyl. researchgate.net These modifications have a pronounced impact on the salt's lipophilicity and its ability to interact with biological membranes, a key factor in its use as a mitochondrial vector. researchgate.net A comparative analysis demonstrated that increasing the alkyl chain length can enhance lipophilicity in a manner similar to methylating the aryl groups. researchgate.net

In the context of phosphonium-based ionic liquids (ILs), the length of the alkyl substituents significantly affects their physicochemical properties. Studies on tetraalkylphosphonium salts, such as the [P₆₆₆,n][TFSI] series, where 'n' represents the length of the fourth alkyl chain, have shown that crystallization kinetics are strongly dependent on this parameter. nih.gov Specifically, an increased tendency toward cold crystallization was observed in ILs with shorter alkyl chains. nih.gov Conversely, properties like the glass transition temperature were found to be almost insensitive to these structural changes. nih.gov Longer alkyl chains can also lead to a decrease in ionic conductivity due to an increase in van der Waals interactions and a reduction in the mobility of the charge carriers. nih.gov

The reactivity of phosphonium salts can also be tuned by the alkyl chain. For instance, in the synthesis of 1-hydroxyalkylphosphonium salts, those with longer alkyl chains (e.g., where R¹ = Et) have demonstrated higher reactivity compared to their counterparts with just a hydroxymethyl group. mdpi.com In the realm of catalysis, sterically hindered alkyl(tri-tert-butyl)phosphonium salts with alkyl chains of varying lengths (from C₂ to C₂₀) have been synthesized and used as stabilizers for palladium nanoparticles. nih.govresearchgate.net The length of the alkyl chain in these stabilizers influences the resulting nanoparticle size and, consequently, its catalytic activity in reactions like the Suzuki cross-coupling. nih.gov

Table 1: Effect of Alkyl Chain Variation on Phosphonium Salt Properties This table is interactive. You can sort and filter the data.

| Phosphonium Salt Class | Alkyl Chain Variation | Observed Impact | Application Context | Reference(s) |

|---|---|---|---|---|

| Alkyltriarylphosphonium Salts | Ethyl, Pentyl, Octyl | Increased chain length enhances lipophilicity. | Mitochondrial drug delivery | researchgate.net |

| Tetraalkylphosphonium ILs | C2 vs. C6, C8, C12 | Shorter chains increase the tendency for cold crystallization; longer chains decrease ionic conductivity. | Ionic Liquids | nih.govnih.gov |

| 1-Hydroxyalkylphosphonium Salts | Methyl vs. Ethyl | Longer alkyl chains (ethyl) show higher reactivity. | Synthetic Intermediates | mdpi.com |

| Alkyl(tri-tert-butyl)phosphonium | C2 to C20 | Chain length influences the size and catalytic activity of stabilized palladium nanoparticles. | Nanoparticle Stabilization / Catalysis | nih.govresearchgate.net |

| Tri-tert-butyl(n-alkyl)phosphonium | C1 to C20 | Antimicrobial activity increases with chain length up to a critical point. | Biocides | nih.gov |

Influence of Different Counterions on Chemical Behavior

A study on the Wittig reaction involving acetonyltriphenylphosphonium and related salts demonstrated a strong dependence on the counteranion. The reactivity was found to follow the order: p-toluenesulfonate (p-TsO⁻) and bromide (Br⁻) being much less reactive than trifluoroacetate (B77799) (CF₃CO₂⁻), which in turn was less reactive than chloroacetate (B1199739) (ClCH₂CO₂⁻), benzoate (B1203000) (PhCO₂⁻), formate (B1220265) (HCO₂⁻), and acetate (B1210297) (MeCO₂⁻). researchgate.net This highlights that anions capable of acting as a base, such as acetate, can facilitate the reaction, likely by assisting in the initial deprotonation to form the ylide. researchgate.net

The counterion also plays a crucial role in the phase behavior of phosphonium salts in solution. For example, in aqueous systems of tributylhexadecylphosphonium salts, the counterion dictates the phase equilibria. acs.org While the bromide salt exhibits demixing phenomena, the sulfate (B86663) ((CTBP)₂SO₄) forms a liquid crystalline phase, and the nitrate (B79036) (CTBPNO₃) is nearly insoluble. acs.org These differences in behavior, which align with the empirical Hofmeister series, directly impact the salt's performance in applications like phase-transfer catalysis. Kinetic investigations confirmed that the rate of a cyclization reaction was different in the presence of the bromide versus the sulfate counterion, providing clear evidence of counterion specificity in catalysis. acs.org

However, the impact of the counterion is not universal across all reactions and systems. In the synthesis of 1-hydroxyalkylphosphonium salts, the nature of the anion (X⁻) was found to not play a significant role. mdpi.com Similarly, a study on the antimicrobial activity of sterically hindered phosphonium salts using both halide and tetrafluoroborate (B81430) anions found only minor differences in efficacy, suggesting the cationic structure was the primary determinant in that biological context. nih.gov

Table 2: Influence of Counterion on Phosphonium Salt Reactivity in Wittig Reactions This table is interactive. You can sort and filter the data.

| Counteranion | Relative Reactivity | Anion Type | Reference |